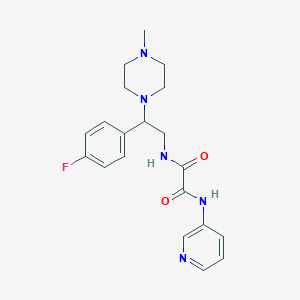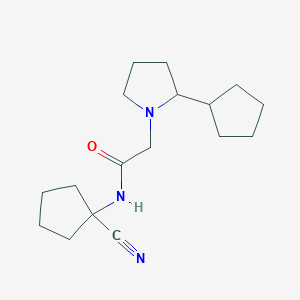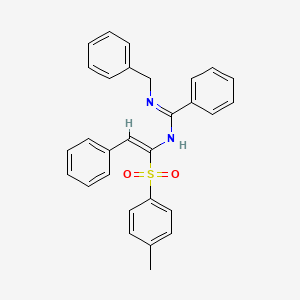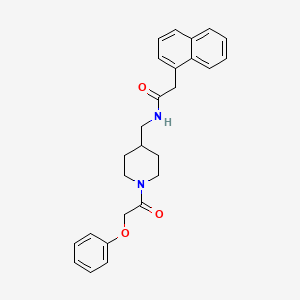![molecular formula C24H24F3N3O2S B2409395 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 878053-13-5](/img/structure/B2409395.png)
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group, making it a subject of interest for chemists and pharmacologists.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . The piperidine ring is a common feature in many bioactive compounds and drugs, suggesting that it may interact with biological targets.
Biochemical pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Given the broad range of activities associated with indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Piperidine Intermediate: The piperidine moiety can be synthesized via the reduction of pyridine or through the hydrogenation of pyridine derivatives.
Coupling Reaction: The indole and piperidine intermediates are then coupled using a thioether linkage, often facilitated by reagents such as thiols and base catalysts.
Final Acylation: The final step involves the acylation of the coupled product with a trifluoromethyl-substituted acetic acid derivative under basic conditions to yield the target compound.
Chemical Reactions Analysis
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties, often facilitated by reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and formation of the corresponding acids and amines.
Scientific Research Applications
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar compounds to 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}benzoic acid: This compound shares the indole and piperidine moieties but differs in the acylation step, leading to different biological activities.
1-(2-oxo-2-piperidin-1-ylethyl)piperazine: This compound lacks the indole moiety but retains the piperidine structure, resulting in distinct chemical and biological properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but differ in their nitrogen atom arrangement, leading to varied pharmacological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-33-21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNCNCJYYYYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2409319.png)
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)




![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)


